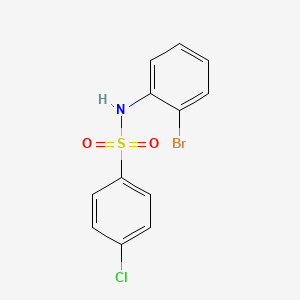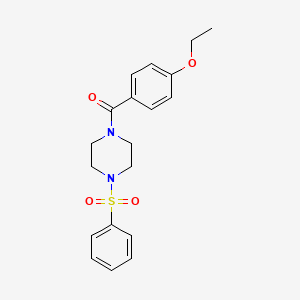![molecular formula C15H16O5 B5785127 methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)
methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as TMA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been found to have various biochemical and physiological effects on the body.
Aplicaciones Científicas De Investigación
Methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been found to have various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, such as copper and iron. It has also been used as a photosensitizer for the treatment of cancer through photodynamic therapy. This compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, such as arthritis and Alzheimer's disease.
Mecanismo De Acción
Methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been found to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which play a role in the inflammatory response. It has also been found to scavenge free radicals, which are known to cause oxidative damage to cells. This compound has been found to interact with DNA, leading to the formation of adducts, which can cause DNA damage and potentially lead to cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. It has been found to inhibit the production of prostaglandins, which play a role in the inflammatory response. This compound has also been found to reduce the levels of reactive oxygen species, which are known to cause oxidative damage to cells. This compound has been found to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments include its low toxicity and high stability. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to work with in aqueous environments. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of research could focus on its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another area of research could focus on its potential as a photosensitizer for the treatment of cancer through photodynamic therapy. Further research could also focus on the development of new synthesis methods for this compound, which could improve its solubility and stability in aqueous environments.
Métodos De Síntesis
Methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized through various methods, including the reaction of 7-hydroxy-4-methylcoumarin with methyl chloroacetate in the presence of a base, such as potassium carbonate. This reaction results in the formation of this compound as a yellow solid. Other methods of synthesis include the reaction of 7-hydroxy-4-methylcoumarin with methyl acetate in the presence of a catalyst, such as p-toluenesulfonic acid.
Propiedades
IUPAC Name |
methyl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-8-9(2)15(17)20-14-10(3)12(6-5-11(8)14)19-7-13(16)18-4/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUNMBOMFFFYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5785051.png)





![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)

![1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone](/img/structure/B5785115.png)
![N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide](/img/structure/B5785118.png)
![ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate](/img/structure/B5785119.png)
![5-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}isophthalic acid](/img/structure/B5785126.png)

![2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5785136.png)